Benzenepropanoic acid, 5-hydroxy-2-methyl-
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Overview
Description
Benzenepropanoic acid, 5-hydroxy-2-methyl-, is an organic compound with a complex structure that includes a benzene ring, a propanoic acid group, and hydroxyl and methyl substituents. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 5-hydroxy-2-methyl-, typically involves the esterification of benzenepropanoic acid derivatives. One common method includes the reaction of benzenepropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . This reaction yields the methyl ester of benzenepropanoic acid, which can then be further modified to introduce the hydroxyl and methyl groups.
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 5-hydroxy-2-methyl-, often involves large-scale esterification processes followed by purification steps such as distillation and crystallization. The use of continuous reactors and advanced separation techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 5-hydroxy-2-methyl-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzenepropanoic acid, 5-hydroxy-2-methyl-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 5-hydroxy-2-methyl-, involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The methyl group can affect the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
- Benzenepropanoic acid, α-hydroxy-, methyl ester
- Benzenepropanoic acid, methyl ester
Uniqueness
Benzenepropanoic acid, 5-hydroxy-2-methyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(5-hydroxy-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) |
InChI Key |
YZHBEXDSDMEWHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)CCC(=O)O |
Origin of Product |
United States |
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